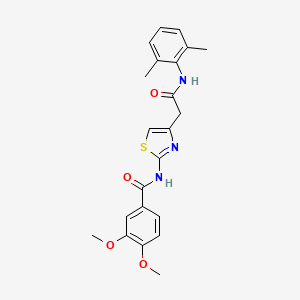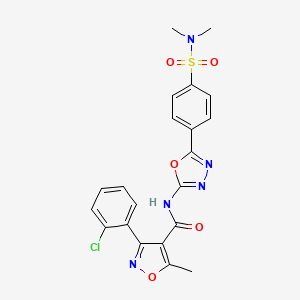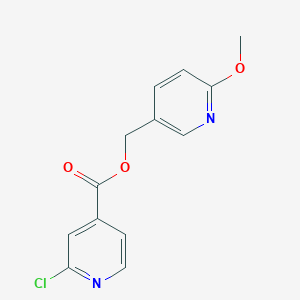![molecular formula C23H16N4O2 B2843117 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1185078-16-3](/img/structure/B2843117.png)
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors . They have shown significant inhibitory activity, suggesting potential as drug candidates for the treatment of Alzheimer’s disease .
Synthesis Analysis
1,3,4-Oxadiazole derivatives, including the compound , are synthesized and their structures confirmed by IR, NMR, and high-resolution mass spectra . The synthesized compounds have shown significant acetylcholinesterase inhibitory activity .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound “4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one”, has been confirmed by IR, NMR, and high-resolution mass spectra .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Phthalazinone derivatives have been synthesized through various chemical reactions, aiming to explore their potential biological activities. These compounds are characterized using spectroscopic methods such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, ensuring their structural integrity and purity. The synthesis of these derivatives often involves the cyclization of hydrazides, esters, and other precursors to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles, among others, indicating a wide range of chemical methodologies applicable to phthalazinone-based compounds (El-hashash et al., 2012).
Antimicrobial and Antifungal Activities
A significant body of research has focused on the antimicrobial and antifungal properties of phthalazinone derivatives. These compounds have been screened against various bacterial and fungal strains, showing moderate to high activity. This indicates their potential use in combating microbial infections and their relevance in the development of new antimicrobial agents (Sridhara et al., 2010).
Anticancer Evaluation
Phthalazinone derivatives have also been evaluated for their anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds have exhibited moderate to excellent anticancer activities, highlighting the therapeutic potential of phthalazinone derivatives in oncology. The mechanism of action often involves cell cycle arrest, apoptosis induction, and inhibition of key cancer cell survival pathways (Ravinaik et al., 2021).
Other Biological Activities
Beyond antimicrobial and anticancer applications, phthalazinone derivatives have been investigated for various other biological activities, including anti-inflammatory and analgesic effects. This diverse range of biological activities underscores the versatility of phthalazinone derivatives in scientific research and their potential for therapeutic applications (Dewangan et al., 2016).
Wirkmechanismus
Target of Action
1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been used as important pharmacophores in the creation of novel drug molecules .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial effects . The interaction of this compound with its targets could potentially result in changes that contribute to these observed activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the observed antibacterial, antifungal, and nematocidal activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Bioassay results have shown that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects .
Zukünftige Richtungen
The future directions in the research of 1,3,4-oxadiazole derivatives, including the compound “4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one”, involve further refinement of these compounds as potential drug candidates for the treatment of Alzheimer’s disease . The focus is on improving their acetylcholinesterase inhibitory activity .
Eigenschaften
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-8-7-9-16(14-15)21-24-22(29-26-21)20-18-12-5-6-13-19(18)23(28)27(25-20)17-10-3-2-4-11-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQFWALJSQZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)
![N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2843057.png)